molecular formula C18H24O5 B1233749 alpha-Zearalenol CAS No. 36455-71-7

alpha-Zearalenol

Cat. No. B1233749
CAS RN: 36455-71-7
M. Wt: 320.4 g/mol
InChI Key: FPQFYIAXQDXNOR-QDKLYSGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Zearalenol, also known as trans-zearalenol, belongs to the class of organic compounds known as macrolides and analogues. These are organic compounds containing a lactone ring of at least twelve members. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a potentially toxic compound.
This compound is a macrolide.

Scientific Research Applications

1. Effects on Male Reproductive System Alpha-Zearalenol has been shown to have significant effects on the reproductive system. In a study on mice, it was found that this compound adversely affected male fertility, impacting semen quality and reducing serum testosterone concentrations (Yang et al., 2007).

2. Influence on Oocyte Maturation and Embryo Culture Research on pig oocytes revealed that this compound negatively affects the maturation rate of porcine cumulus-oocyte complexes and the developmental competence of in vivo-derived zygotes during in vitro culture (Alm et al., 2002).

3. Impact on Stallion Sperm A study indicated that this compound has significant effects on stallion sperm, including altering motility parameters and inducing the acrosome reaction, suggesting its estrogen-like activity (Filannino et al., 2011).

4. Alteration of Magnesium Concentration in Tissues this compound was found to influence magnesium concentration in cellular subfractions of certain tissues in female rats and their progeny, highlighting its potential impact on mineral metabolism (Pasternak et al., 2003).

5. Species Differences in Hepatic Biotransformation Investigations into the hepatic biotransformation of Zearalenone revealed significant species differences in metabolite production, including this compound, suggesting varied susceptibility to Zearalenone exposure among different species (Malekinejad et al., 2006).

6. Impact on Apoptosis and Proliferation of Equine Ovarian Cells this compound was found to influence apoptosis and proliferation in granulosa cells from equine ovaries, potentially affecting follicular atresia and reproductive health in horses (Minervini et al., 2006).

7. Effects on Steroidogenesis in Leydig Cells Research demonstrated that this compound suppresses testosterone secretion and affects the transcription level of key steroidogenic enzymes in Leydig cells, indicating its impact on steroidogenesis (Yang et al., 2007).

8. Influence on DNA Integrity in Boar Sperm A study evaluating the in vitro effects of this compound on boar sperm showed varying impacts on motility and nuclear chromatin integrity, highlighting its potential role in reproductive toxicity (Tsakmakidis et al., 2008).

properties

IUPAC Name

(4S,8R,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQFYIAXQDXNOR-QDKLYSGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@H](CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022402
Record name alpha-Zearalenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36455-72-8, 36455-71-7
Record name (-)-α-Zearalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36455-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Zearalenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Zearalenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Zearalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,7R,11S)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),2,15,17-tetraen-13-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .ALPHA.-ZEARALENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59D4EVJ5KC
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Record name alpha-Zearalenol
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URL http://www.hmdb.ca/metabolites/HMDB0041824
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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